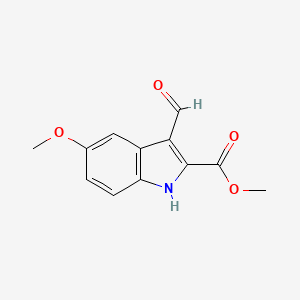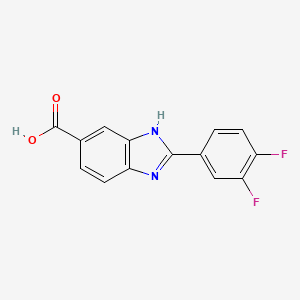
Pyrrolidine-2-carbaldehyde
Vue d'ensemble
Description
Pyrrolidine-2-carbaldehyde is an organic compound featuring a five-membered nitrogen-containing ring with an aldehyde functional group at the second position. This compound is a versatile intermediate in organic synthesis and is widely used in the preparation of various biologically active molecules and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidative ring contraction of N-substituted piperidines. For instance, the oxidation of 1-phenylpiperidine using a combination of copper(II) acetate, oxygen, and potassium iodide yields 1-phenylthis compound .
Industrial Production Methods: Industrial production of this compound often employs similar oxidative methods, with optimizations for large-scale synthesis. The use of continuous flow reactors and efficient catalysts can enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrolidine-2-carboxylic acid.
Reduction: Reduction of the aldehyde group yields pyrrolidine-2-methanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as amines or hydrazines are used for nucleophilic substitution.
Major Products:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Various imines and hydrazones.
Applications De Recherche Scientifique
Pyrrolidine-2-carbaldehyde is utilized in numerous scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the preparation of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is employed in the production of fine chemicals, agrochemicals, and pharmaceuticals
Mécanisme D'action
The mechanism of action of pyrrolidine-2-carbaldehyde and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple nitrogen-containing five-membered ring without the aldehyde group.
Pyrrolidine-2-one: A lactam derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A diketone derivative with carbonyl groups at the second and fifth positions.
Uniqueness: Pyrrolidine-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile scaffold for drug discovery .
Propriétés
IUPAC Name |
pyrrolidine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDDPVQQUHACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391457 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-98-6 | |
| Record name | PYRROLIDINE-2-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















